4-(吗啉磺酰基)苯硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

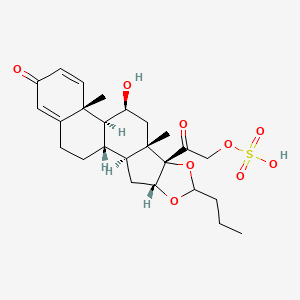

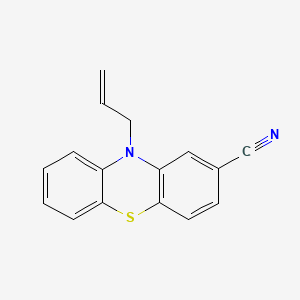

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a potent boronic acid derivative used in biomedicine to target and treat certain diseases . It exhibits excellent stability and can specifically bind to proteins or enzymes involved in diseases such as cancer or diabetes .

Synthesis Analysis

Pinacol boronic esters, including 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis

The chemical formula of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is C17H26BNO3 . Its molecular weight is 303.2 g/mol .Chemical Reactions Analysis

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is used in Suzuki–Miyaura coupling reactions . It is also involved in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a solid compound . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .科学研究应用

Treatment of Periodontitis

Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . This system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Anti-Markovnikov Hydromethylation of Alkenes

Phenylboronic acid pinacol ester has been used in the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

Phenylboronic acid pinacol ester can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Transition Metal-Catalyzed Cross-Coupling Reaction

It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

Protodeboronation

It is an electron-rich boronic acid ester that can also be used in protodeboronation .

安全和危害

未来方向

Given the importance of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in organic synthesis and its potential applications in biomedicine, future research could focus on developing more efficient synthesis methods, exploring its reactivity under different conditions, and investigating its potential applications in drug design and delivery .

作用机制

Target of Action

It is known that boronic esters, in general, are used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers an organic group to a metal, typically palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic synthesis to create complex molecules from simpler ones . The specific downstream effects of these reactions depend on the other reactants and the reaction conditions .

Result of Action

The primary result of the action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules . The specific molecular and cellular effects of the compound’s action would depend on the context in which it is used.

Action Environment

The action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester, like many other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, phenylboronic pinacol esters, a related class of compounds, have been found to be susceptible to hydrolysis, especially at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.

属性

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKDMJEHZLGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)